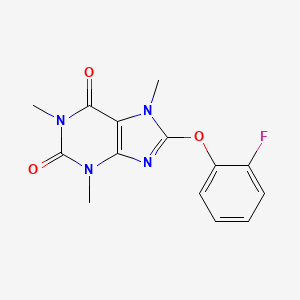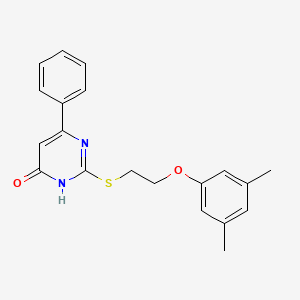![molecular formula C27H32N2O4 B11069988 N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide](/img/structure/B11069988.png)
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrofuran ring, a carbamoyl group, and a tricyclo[3.3.1.1~3,7~]decane moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran-2-ylmethyl carbamoyl intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(cyclohexyl)furan-2-carboxamide
- N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(adamantyl)furan-2-carboxamide
Uniqueness
N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide is unique due to its tricyclo[3.3.1.1~3,7~]decane moiety, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H32N2O4/c30-25(28-16-22-2-1-9-32-22)20-3-5-21(6-4-20)29-26(31)23-7-8-24(33-23)27-13-17-10-18(14-27)12-19(11-17)15-27/h3-8,17-19,22H,1-2,9-16H2,(H,28,30)(H,29,31) |
InChI Key |
FHOHFKBOSVZFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-difluorophenyl)-3-[(2,4-difluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11069909.png)

![4-(4-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11069931.png)
![3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11069936.png)
![1-(4-Ethoxyphenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11069942.png)

![N-(3-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-phenylpropanamide](/img/structure/B11069968.png)
![N-(4-methylphenyl)-6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11069978.png)
![2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide](/img/structure/B11069991.png)
![Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate](/img/structure/B11069992.png)
![11-methyl-6-thiophen-2-yl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11069998.png)
![2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole](/img/structure/B11070000.png)

![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(thiophen-2-yl)propan-1-one](/img/structure/B11070012.png)
